5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core fused with a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl group at position 5 and a 4-ethylphenyl substituent at position 2. The pyrazolo-triazinone scaffold is notable for its planar heteroaromatic structure, which facilitates interactions with biological targets such as kinases or phosphodiesterases (PDEs) .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-2-16-7-9-17(10-8-16)19-13-21-23(30)27(24-15-28(21)25-19)14-22(29)26-12-11-18-5-3-4-6-20(18)26/h3-10,13,15H,2,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMJQVXTURKXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a complex heterocyclic structure that contributes to its diverse biological activities. The presence of indole and pyrazolo-triazine moieties is particularly significant for its pharmacological properties.
1. Antioxidant Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antioxidant properties. In a DPPH assay, several derivatives showed promising radical scavenging abilities. For instance:
- IC50 values were reported as low as 202.20 µM , comparable to vitamin C (IC50 = 141.9 µM), indicating strong antioxidant potential .
2. Antimicrobial Activity
The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and MRSA. In vitro studies indicated:
- Minimum inhibitory concentrations (MIC) for related indole derivatives ranged from 0.98 μg/mL against MRSA .
- The compound's mechanism may involve inhibition of biofilm formation without affecting planktonic cell viability .
3. Cytotoxicity
Evaluation of cytotoxic effects on cancer cell lines revealed that some analogs of this compound exhibited significant antiproliferative activity:
- Compounds demonstrated IC50 values in the micromolar range (<10 μM), with selective toxicity towards rapidly dividing cancer cells .
The biological mechanisms underlying the activity of This compound are likely multifaceted:
- Antioxidant Mechanism : The compound may act by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study found that indole derivatives significantly inhibited tyrosinase activity with IC50 values ranging from 1.21 to 70.65 μM . This suggests potential applications in skin whitening and anti-aging products.
| Compound | Activity Type | IC50 Value |
|---|---|---|
| Indole Derivative 1 | Antimicrobial | 0.98 μg/mL (MRSA) |
| Indole Derivative 2 | Cytotoxicity | <10 μM |
| Indole Derivative 3 | Antioxidant | 202.20 μM |
Comparison with Similar Compounds
Bioactivity and Physicochemical Comparisons
Table 3: Hypothetical Bioactivity and Properties (Based on Structural Analogues)
Activity Analysis :
- The 4-ethylphenyl group in the target compound may enhance selectivity for hydrophobic binding pockets in kinases, whereas ’s fluorophenyl substituent could favor PDE inhibition .
- The dihydroindole moiety’s flexibility (target compound) versus ’s rigid piperazine-sulfonyl group may influence off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
